8-Prenylquercetin

Übersicht

Beschreibung

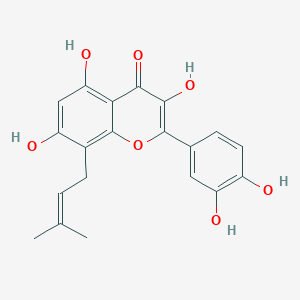

8-Prenylquercetin ist ein prenyliertes Flavonoid, das von Quercetin abgeleitet ist, einem weit verbreiteten Flavonoid, das für seine vielfältigen biologischen Aktivitäten bekannt ist. Prenylierung, die Addition einer Prenylgruppe an das Quercetinmolekül, erhöht seine Lipophilie, Bioverfügbarkeit und biologische Aktivität. Es wurde festgestellt, dass this compound im Vergleich zu Quercetin eine höhere zelluläre Aufnahme und einen geringeren Ausstoß aufweist, was es zu einer Verbindung von großem Interesse in verschiedenen wissenschaftlichen Bereichen macht .

Wirkmechanismus

Target of Action

8-Prenylquercetin (8-PQ) primarily targets enzymes such as α-glucosidase and fructose-1,6-bisphosphatase (FBPase) . These enzymes play crucial roles in carbohydrate metabolism, with α-glucosidase involved in the breakdown of complex carbohydrates into simple sugars, and FBPase playing a key role in gluconeogenesis .

Mode of Action

8-PQ exhibits potent inhibitory activity against α-glucosidase and FBPase . By inhibiting these enzymes, 8-PQ can potentially modulate carbohydrate metabolism, which could have implications for conditions like diabetes .

Biochemical Pathways

The activities of flavonoids like 8-PQ are commonly associated with their antioxidant properties and capabilities of modulating particular enzymes and cell receptors . The antioxidant activity of 8-PQ is influenced by the presence of flavonoids . Prenylation, a biochemical modification, increases the lipophilicity of flavonoids, enhancing their uptake through semi-permeable membranes, thus improving the rate of absorption and bioavailability .

Pharmacokinetics

Prenylation increases the lipophilicity of flavonoids, which enhances their uptake through a higher affinity to semi-permeable membranes, thereby improving the rate of absorption and bioavailability . For example, 8-PQ showed higher cellular uptake and lower efflux than quercetin in Caco-2 and C2C12 myotube cells .

Result of Action

The inhibition of α-glucosidase and FBPase by 8-PQ can potentially modulate carbohydrate metabolism . Additionally, 8-PQ showed higher cellular uptake and lower efflux than quercetin in Caco-

Biochemische Analyse

Biochemical Properties

8-Prenylquercetin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has shown higher inhibitory effects against tyrosinase, protein tyrosine phosphatase 1B (PTP1B), and α-glucosidase enzymes compared to quercetin . These interactions suggest that this compound can modulate enzyme activity, potentially leading to therapeutic benefits in conditions like diabetes and hyperpigmentation.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to have higher cellular uptake and lower efflux than quercetin in Caco-2 and C2C12 myotube cells . This enhanced uptake leads to increased bioavailability in different tissues. Additionally, this compound has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism, contributing to its antioxidant, anticancer, and anti-inflammatory effects .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of tyrosinase, PTP1B, and α-glucosidase enzymes . These interactions result in changes in gene expression and cellular responses, contributing to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be stable and exhibits long-term effects on cellular function. Studies have shown that this compound maintains its bioactivity over extended periods, making it a promising candidate for therapeutic applications . Additionally, its stability and degradation patterns have been analyzed to ensure its efficacy in various experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that it exhibits dose-dependent effects, with higher doses leading to increased therapeutic benefits . At very high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for safe and effective use .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The metabolic processes triggered by this compound contribute to its bioavailability and therapeutic effects. Understanding these pathways is crucial for optimizing its use in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . Its increased lipophilicity due to prenylation enhances its uptake and accumulation in target tissues. This property is essential for its therapeutic efficacy, as it ensures that sufficient concentrations of this compound reach the desired sites of action.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which influence its activity and function. It is directed to particular compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in determining its subcellular localization, ensuring that this compound reaches the appropriate sites to perform its biological functions.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 8-Prenylquercetin kann durch die nukleare Prenylierung von Quercetin synthetisiert werden. Das Verfahren beinhaltet die Verwendung von Prenylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt. Das Produkt wird dann mit chromatographischen Verfahren gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet ähnliche synthetische Wege, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsmethoden wie der Hochleistungsflüssigkeitschromatographie gewährleistet eine hohe Ausbeute und Reinheit der Verbindung .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Prenylquercetin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.

Substitution: Es kann nucleophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Nucleophile wie Alkylhalogenide und Acylchloride werden unter basischen Bedingungen eingesetzt.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Alkylierte und acylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Bioavailability

Research indicates that prenylation significantly enhances the bioavailability of flavonoids. In a study comparing the pharmacokinetics of 8-prenylquercetin and naringenin, it was found that this compound exhibited superior tissue distribution and cellular uptake in mice. Specifically, this compound was detected in plasma for up to 24 hours post-ingestion, while naringenin levels decreased significantly within hours .

Table 1: Pharmacokinetic Comparison of this compound and Naringenin

| Parameter | This compound | Naringenin |

|---|---|---|

| Plasma Detection Duration | 24 hours | <0.5 hours |

| Tissue Accumulation (e.g., liver, kidney) | Higher | Lower |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in both in vitro and in vivo studies. In a mouse model, it inhibited the production of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS) and cytokines (IL-1α, IL-6, TNF-α) more effectively than quercetin . The molecular mechanisms involve the downregulation of mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in mediating inflammatory responses.

Case Study:

In an experimental setup involving LPS-induced inflammation in macrophages, treatment with this compound resulted in a more than two-fold reduction in inflammatory markers compared to quercetin alone .

Antioxidant Properties

The antioxidant capacity of this compound is another area of interest. Its structure allows it to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. This property is particularly relevant in the context of chronic diseases where oxidative stress plays a pivotal role.

Research Findings:

A study demonstrated that this compound reduced oxidative stress markers in cellular models, suggesting its potential as a protective agent against oxidative damage .

Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In silico studies have indicated that this compound could be a potent lead molecule in the treatment of Alzheimer's disease and possibly other cancers due to its ability to inhibit cancer cell proliferation .

Mechanism of Action:

The anticancer effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest in cancer cells, although further clinical studies are required to substantiate these claims.

Applications in Nutraceuticals

Given its health-promoting benefits, this compound is being explored for incorporation into nutraceutical products. Its enhanced bioavailability and efficacy make it an attractive candidate for dietary supplements aimed at reducing inflammation and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

5’-Prenylquercetin (Uralenol): Exhibits higher inhibitory effects against tyrosinase and other enzymes compared to quercetin.

6’-Prenylquercetin: Another prenylated derivative with distinct biological activities.

Uniqueness of 8-Prenylquercetin: this compound stands out due to its higher cellular uptake and bioavailability, making it more effective in delivering its biological effects compared to other prenylated quercetins .

Biologische Aktivität

8-Prenylquercetin (PQ) is a prenylated flavonoid that has garnered attention for its enhanced biological activities compared to its parent compound, quercetin. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, pharmacokinetics, tissue distribution, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the addition of a prenyl group at the 8-position of the quercetin molecule. This modification significantly alters its physicochemical properties, enhancing its lipophilicity and membrane permeability, which are crucial for its biological activity.

Anti-Inflammatory Activity

Research indicates that this compound exhibits strong anti-inflammatory effects . In vitro studies demonstrated that PQ inhibits the production of pro-inflammatory factors such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., IL-1α, IL-6, TNF-α) more effectively than quercetin itself. Specifically, PQ showed over two-fold stronger inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in cell models .

The molecular mechanisms underlying the anti-inflammatory effects of PQ involve the downregulation of mitogen-activated protein kinase (MAPK) signaling pathways. Studies have identified SEK1-JNK1/2 and MEK1-ERK1/2 as direct molecular targets for PQ, suggesting that prenylation enhances binding efficiency and cellular uptake .

Pharmacokinetics and Tissue Distribution

The pharmacokinetic profile of this compound reveals that it is rapidly absorbed and has a higher tissue accumulation compared to non-prenylated flavonoids. In a study involving C57BL/6 mice, PQ was found in significant concentrations across various tissues:

| Tissue | Concentration (nmol/g) |

|---|---|

| Kidney | 16.8 ± 9.20 |

| Liver | 14.8 ± 2.58 |

| Muscle | 3.33 ± 0.60 |

| Lungs | 2.07 ± 0.68 |

| Pancreas | 1.80 ± 0.38 |

| Heart | 1.71 ± 0.27 |

| Spleen | 1.36 ± 0.29 |

| Brain | 0.31 ± 0.09 |

These findings indicate that prenylation improves the bioavailability and tissue distribution of flavonoids .

Case Studies and Clinical Implications

Clinical research has highlighted the potential health benefits of this compound beyond its anti-inflammatory properties:

- Muscle Atrophy Prevention : Studies suggest that PQ may prevent muscle atrophy, making it a candidate for therapeutic interventions in conditions like sarcopenia .

- Antimicrobial Activity : Prenylated flavonoids, including PQ, have shown promising antimicrobial effects against various pathogens, including drug-resistant strains of Staphylococcus aureus. The structural modifications due to prenylation enhance their efficacy against bacterial membranes .

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O7/c1-9(2)3-5-11-13(22)8-15(24)16-17(25)18(26)19(27-20(11)16)10-4-6-12(21)14(23)7-10/h3-4,6-8,21-24,26H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHTTWVRMGWQEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401123716 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143724-75-8 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143724-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401123716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the main sources of 8-Prenylquercetin in nature?

A1: this compound has been identified in various plant sources. Notably, it's found in the fruits of Sinopodophyllum hexandrum [, ], the twigs of Broussonetia papyrifera [], and Desmodium caudatum [].

Q2: How does the presence of this compound differ between the fruits and underground parts of Sinopodophyllum hexandrum?

A2: Research indicates significant differences in the chemical composition of Sinopodophyllum hexandrum depending on the plant part. While this compound is a major component of the fruits, it is less prominent in the roots and rhizomes. The underground parts are predominantly characterized by podophyllotoxin, flavonoids with simpler substituent groups, and flavonoid glycosides [].

Q3: Can this compound be synthesized in the lab?

A3: Yes, this compound and related 8-prenylflavonoids can be synthesized. A key step involves a microwave-promoted Claisen rearrangement, which facilitates the formation of 8-C-prenylflavonoids from 5-O-prenylflavonoids. This approach has enabled the total synthesis of several naturally occurring 8-prenylflavonoid compounds [].

Q4: What are the potential benefits of modifying prenylquercetins through microbial transformation?

A4: Microbial transformation, using fungi like Mucor hiemalis, can enhance the properties of prenylquercetins. This process can lead to the production of glucosylated metabolites with increased water solubility, a factor that often correlates with improved bioavailability [].

Q5: Have any specific biological activities been associated with this compound or its derivatives?

A5: While more research is needed to fully understand the bioactivity of this compound, studies suggest promising avenues. For instance, a study on Broussonetia papyrifera found that this compound-3-methyl ether, alongside other isolated flavonoids, exhibited significant inhibitory effects on PTP1B, an enzyme implicated in insulin signaling and a potential target for type 2 diabetes treatment [].

Q6: What analytical techniques are typically employed to identify and quantify this compound in plant extracts?

A6: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique for identifying and quantifying this compound and other compounds in complex plant extracts. This method provides detailed information about the molecular weight and fragmentation patterns, aiding in the identification of specific compounds [].

Q7: Are there any known challenges or considerations related to the analysis of this compound and its isomers?

A7: Analysis of this compound can be complicated by the presence of numerous isomers. For example, research on Sinopodophyllum hexandrum revealed the presence of 10 isomers of C21H20O7, all identified as this compound-3-methyl ether or its isomers []. This highlights the need for advanced analytical techniques and careful interpretation of data when studying this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.